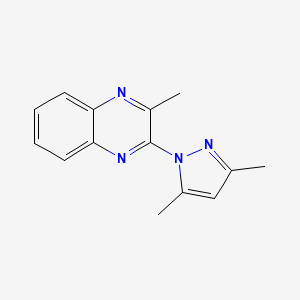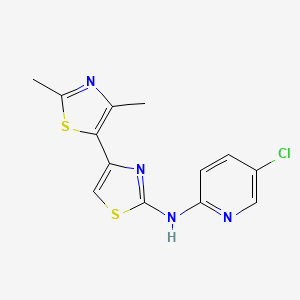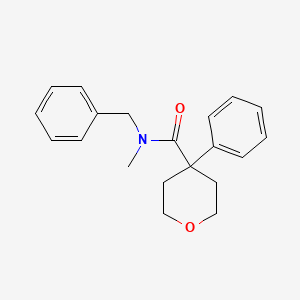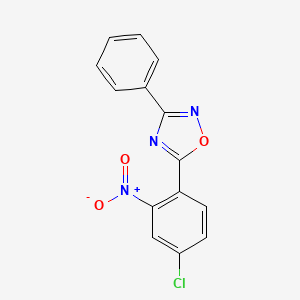
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 269.3 g/mol.
科学的研究の応用
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be used as a starting material for the synthesis of other compounds. In materials science, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be used as a building block for the synthesis of polymers and other materials. In medicinal chemistry, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been studied for its potential as an anticancer agent and as a fluorescent probe for detecting biomolecules.
作用機序
The mechanism of action of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is that it is relatively easy to synthesize and purify, making it a useful starting material for other compounds. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture. 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one also has limited solubility in water, which may make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one. One direction is to further explore its potential as an anticancer agent, including its mechanism of action and its efficacy in vivo. Another direction is to investigate its potential as a fluorescent probe for detecting biomolecules, including its sensitivity and selectivity. Finally, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one could be used as a building block for the synthesis of novel materials with useful properties, such as conductivity or biocompatibility.
合成法
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-nitrobenzaldehyde with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The resulting product is 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, which can be purified by recrystallization.
特性
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-9H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQQNPNRHEZAP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1e)-4,4-Dimethyl-1-(4-nitrophenyl)pent-1-en-3-one | |
CAS RN |
1577-04-4 |
Source


|
| Record name | NSC48395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)



![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)


![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)